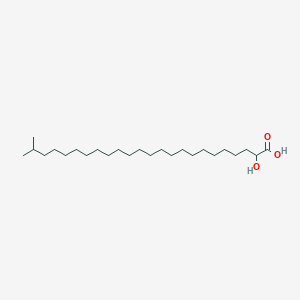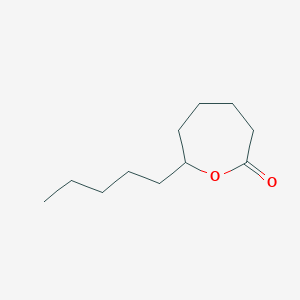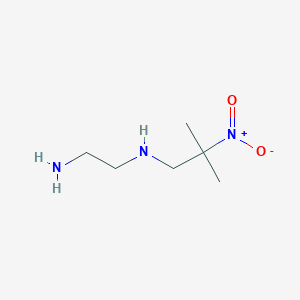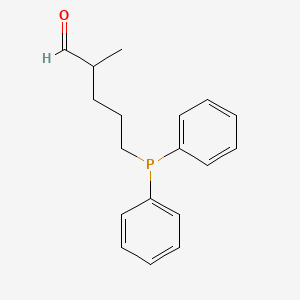![molecular formula C11H25O3PS2 B14300678 Dipropyl [bis(ethylsulfanyl)methyl]phosphonate CAS No. 116089-70-4](/img/structure/B14300678.png)
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two propyl groups and a bis(ethylsulfanyl)methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [bis(ethylsulfanyl)methyl]phosphonate typically involves the reaction of a phosphonic acid derivative with appropriate alkylating agents. One common method includes the use of triethylamine as a base and alkyl halides as alkylating agents under microwave-assisted conditions. This method allows for efficient and selective transformations, often resulting in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The alkyl groups attached to the phosphonate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar structural features but different alkyl groups.
Ethyl methylphosphonate: Another phosphonate derivative with distinct alkyl substituents.
Uniqueness
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is unique due to the presence of the bis(ethylsulfanyl)methyl moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
| 116089-70-4 | |
Molekularformel |
C11H25O3PS2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-[bis(ethylsulfanyl)methyl-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C11H25O3PS2/c1-5-9-13-15(12,14-10-6-2)11(16-7-3)17-8-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
XTIYSXQOEDBOGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C(SCC)SCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)




![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)



